molecular formula C17H19N3O4S B278232 N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B278232
M. Wt: 361.4 g/mol
InChI Key: PCZWVDMFZZNGGH-UHFFFAOYSA-N
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Description

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and an isobutyrylamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isobutyrylamino group: This step involves the reaction of isobutyric acid with an amine to form the isobutyrylamino group.

    Introduction of the methoxy group: The methoxy group is introduced through methylation of a phenol derivative.

    Coupling with the furan ring: The final step involves coupling the methoxyphenyl and isobutyrylamino groups with a furan ring through a carbonothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular components: Affecting cell signaling pathways.

    Inducing oxidative stress: Leading to cell death in certain conditions.

Comparison with Similar Compounds

N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide can be compared with other similar compounds, such as:

    N-({[4-(acetylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide: Differing by the presence of an acetyl group instead of an isobutyrylamino group.

    N-({[4-(propionylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide: Differing by the presence of a propionyl group instead of an isobutyrylamino group.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-10(2)15(21)19-12-7-6-11(9-14(12)23-3)18-17(25)20-16(22)13-5-4-8-24-13/h4-10H,1-3H3,(H,19,21)(H2,18,20,22,25)

InChI Key

PCZWVDMFZZNGGH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

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